molecular formula C8H10N4O2 B2459283 Ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2287340-21-8

Ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2459283
CAS RN: 2287340-21-8
M. Wt: 194.194
InChI Key: OAUSXBZLAJMJFT-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that have been the subject of numerous studies due to their diverse biological activities . They are synthetic compounds and are considered important in both agriculture and medicinal chemistry .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines often involves a three-component condensation of 1-(1-piperidinylsulfonyl)acetones, aromatic aldehydes, and 3-amino-1,2,4-triazole . The starting 1-(1-piperidinylsulfonyl)acetones are obtained from 1-(methylsulfonyl)piperidine through sequential metalation with n-butyllithium, reaction with aliphatic aldehydes, and oxidation of the obtained sulfoalcohols .


Chemical Reactions Analysis

The Dimroth rearrangement, which involves a nucleophilic attack on the C-5 atom with the opening of the pyrimidine ring, is one of the chemical reactions associated with [1,2,4]triazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines is not well understood and likely depends on the specific derivative and its biological target .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines are of interest due to their biological properties, but derivatives of 4,7-dihydro-[1,2,4]triazolo[1,5-a]-pyrimidine-6-sulfonamides are still not well studied . Therefore, future research could focus on these derivatives to explore their potential applications .

properties

IUPAC Name

ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h3,5H,2,4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUSXBZLAJMJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=NC=NN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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